molecular formula C10H18N4O2S B11781029 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B11781029
M. Wt: 258.34 g/mol
InChI Key: BKKWNMPDLWULPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Types of Reactions

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Uniqueness

1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions compared to its analogs .

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C10H18N4O2S/c1-9(2)14-8-10(7-12-14)17(15,16)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3

InChI Key

BKKWNMPDLWULPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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